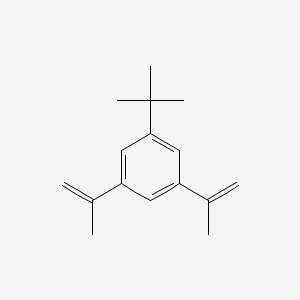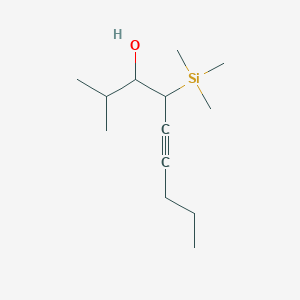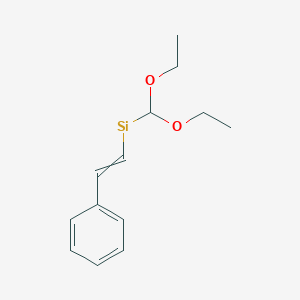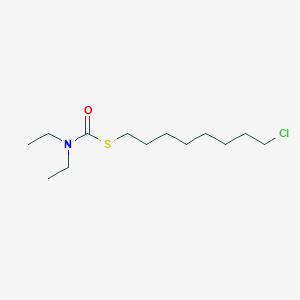![molecular formula C17H9Cl3N2O2 B14393032 [1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate CAS No. 87848-06-4](/img/structure/B14393032.png)
[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is a complex organic compound that features a biphenyl group attached to a trichloropyrimidine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the reaction of 4-bromobiphenyl with 2,4,6-trichloropyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The biphenyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the biphenyl group to form different functionalized compounds.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate: shares similarities with other biphenyl derivatives and trichloropyrimidine compounds.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with a carboxylic acid group.
2,4,6-Trichloropyrimidine: A compound with a similar pyrimidine structure but without the biphenyl group.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
属性
CAS 编号 |
87848-06-4 |
|---|---|
分子式 |
C17H9Cl3N2O2 |
分子量 |
379.6 g/mol |
IUPAC 名称 |
(4-phenylphenyl) 2,4,6-trichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-14-13(15(19)22-17(20)21-14)16(23)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
NXVYFASPSICHJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(N=C(N=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)








sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)


![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
